

# physical characteristics of solid-phase PuF<sub>6</sub>

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## Compound of Interest

Compound Name: *Plutonium hexafluoride*

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An In-depth Technical Guide on the Physical Characteristics of Solid-Phase **Plutonium Hexafluoride** (PuF<sub>6</sub>)

## Introduction

**Plutonium hexafluoride** (PuF<sub>6</sub>) is a compound of significant interest in the field of nuclear chemistry, primarily for its role in the enrichment and separation of plutonium isotopes.[1] As the highest fluoride of plutonium, its volatility is a key property utilized in fluoride volatility processes.[2] However, PuF<sub>6</sub> is also notoriously difficult to handle due to its high corrosivity, toxicity, and susceptibility to auto-radiolysis.[1] This guide provides a detailed overview of the known physical characteristics of solid-phase PuF<sub>6</sub>, compiled from various scientific sources. It is intended for researchers and professionals requiring a consolidated technical reference on this material.

## Physical and Thermal Properties

Solid-phase PuF<sub>6</sub> is a crystalline solid with a distinct appearance and well-characterized thermal behavior at atmospheric and elevated pressures. The compound is paramagnetic, with a molar magnetic susceptibility of 0.173 mm<sup>3</sup>/mol.[1]

## General Properties

At standard conditions, PuF<sub>6</sub> presents as dark red to red-brown, opaque orthorhombic crystals.[1][3][4] At temperatures below -180 °C, it becomes colorless.[1] Key physical constants are summarized in the table below.

Property	Value	Units	Citations
Molar Mass	358.055	g/mol	[3]
Appearance	Dark red, opaque crystals	-	[1]
Density	5.08	g/cm <sup>3</sup>	[1][4]
Melting Point	52	°C	[1][3]
Boiling Point	62	°C	[1][3]
Triple Point	51.58 °C at 710 hPa	-	[1]

## Thermodynamic Properties

The thermodynamic properties of PuF<sub>6</sub> govern its phase transitions. These values are crucial for designing and controlling processes involving its sublimation and condensation.

Thermodynamic Parameter	Value	Units	Citations
Heat of Sublimation	12.1	kcal/mol	[1][5]
Heat of Vaporization	7.4	kcal/mol	[1][5]
Heat of Fusion	4.7	kcal/mol	[5]
Entropy of Fusion	14.5	cal/mol·°C	[5]

## Crystallographic Data

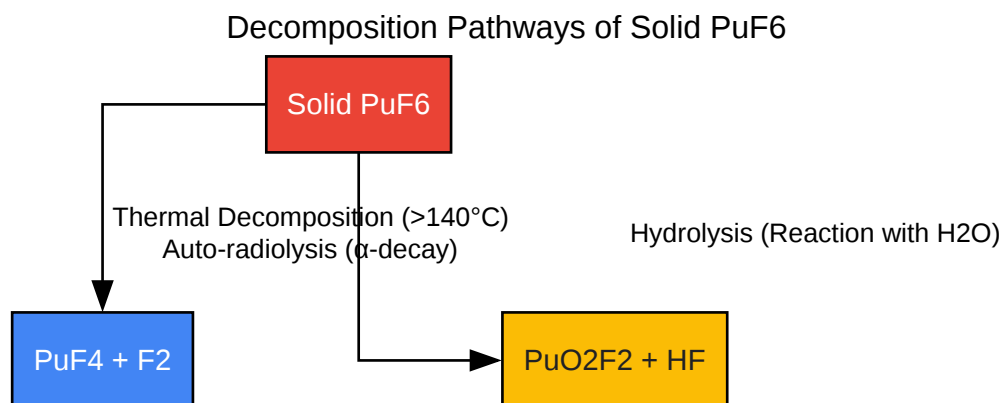
The solid-state structure of PuF<sub>6</sub> has been determined through crystallographic studies. It forms an orthorhombic crystal system, which is isostructural with uranium hexafluoride (UF<sub>6</sub>).

Crystallographic Parameter	Value	Units	Citations
Crystal System	Orthorhombic	-	[1]
Space Group	Pnma (No. 62)	-	[1]
Lattice Parameter (a)	995	pm	[1]
Lattice Parameter (b)	902	pm	[1]
Lattice Parameter (c)	526	pm	[1]

## Stability and Decomposition

$\text{PuF}_6$  is chemically reactive and subject to decomposition under various conditions.

- **Reaction with Water:** It reacts vigorously with water, including atmospheric moisture, to form plutonium(VI) oxyfluoride ( $\text{PuO}_2\text{F}_2$ ) and hydrofluoric acid (HF).[1][5]
- **Thermal Decomposition:** While stable at room temperature,  $\text{PuF}_6$  decomposes rapidly at 280 °C into plutonium tetrafluoride ( $\text{PuF}_4$ ) and fluorine ( $\text{F}_2$ ) gas.[1] Studies have shown the activation energy for this reaction to be approximately 14.8 kcal/mole in the temperature range of 140-160°C.
- **Auto-radiolysis:** The alpha decay of plutonium causes auto-radiolysis in the solid phase at a rate of about 1.5% per day.[1] This decomposition also yields  $\text{PuF}_4$  and  $\text{F}_2$ . Storing the compound in the gas phase at low pressures (50–100 torr) appears to minimize this effect.[1]



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Caption: Decomposition pathways for solid **Plutonium Hexafluoride**.

## Experimental Protocols

### Synthesis of Plutonium Hexafluoride

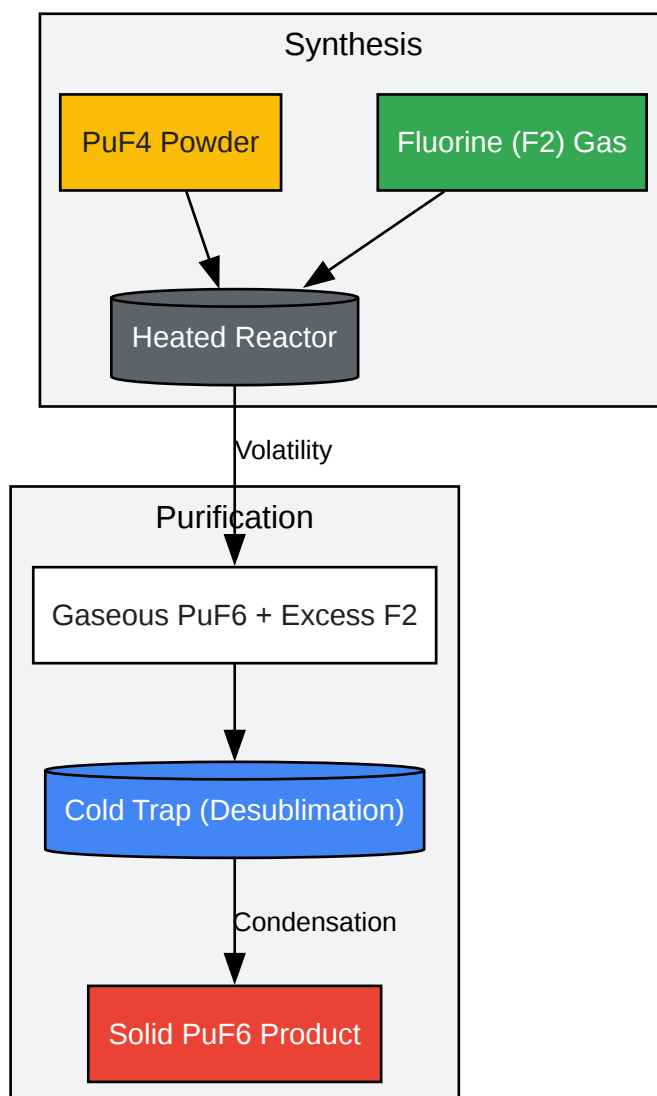
The primary method for preparing PuF<sub>6</sub> is the direct fluorination of plutonium tetrafluoride (PuF<sub>4</sub>) using a powerful fluorinating agent, typically elemental fluorine (F<sub>2</sub>), at elevated temperatures.[1][5]

Methodology:

- **Reactant Preparation:** Plutonium tetrafluoride (PuF<sub>4</sub>) powder is placed in a reaction vessel constructed from a corrosion-resistant material, such as Monel or nickel.
- **Fluorination:** A stream of fluorine gas (F<sub>2</sub>), often diluted with an inert gas like helium, is passed over the PuF<sub>4</sub>. [2] The reaction is initiated by heating the vessel. The synthesis of PuF<sub>6</sub> from PuF<sub>4</sub> and F<sub>2</sub> is an equilibrium reaction. [5]
- **Volatilization:** The product, PuF<sub>6</sub>, is volatile and is carried out of the reactor by the gas stream. The reaction temperature is typically controlled to optimize the volatilization rate of PuF<sub>6</sub> while minimizing the volatilization of other species. [2]

- Collection and Purification: The gaseous  $\text{PuF}_6$  is collected downstream in cold traps by desublimation (condensation from gas to solid).[6] This step also serves to separate it from less volatile impurities and unreacted fluorine. The temperature of the cold traps must be carefully controlled to ensure efficient collection.

#### PuF<sub>6</sub> Synthesis and Purification Workflow



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Caption: Experimental workflow for the synthesis of solid PuF<sub>6</sub>.

## Characterization by X-Ray Diffraction (XRD)

X-ray diffraction is the standard technique for determining the crystal structure, space group, and lattice parameters of a crystalline solid like PuF<sub>6</sub>.

Methodology:

- **Sample Preparation:** A small, powdered sample of crystalline PuF<sub>6</sub> is carefully loaded into a capillary tube made of a material with low X-ray absorption, such as quartz or borosilicate glass. The handling must be performed in a controlled, moisture-free environment (e.g., a glovebox) due to the reactivity of PuF<sub>6</sub>.[\[1\]](#)
- **Data Acquisition:** The capillary is mounted in a powder diffractometer.[\[7\]](#) A monochromatic X-ray beam is directed at the sample. The sample is rotated, and the detector moves in an arc to record the intensity of the diffracted X-rays at various angles (2θ).[\[8\]](#)
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions and intensities of these peaks are characteristic of the material's crystal structure. By indexing these peaks, the unit cell dimensions (lattice parameters) and the space group can be determined.[\[7\]](#)

## Characterization by Calorimetry

Calorimetry is used to measure the heat changes associated with phase transitions, such as fusion (melting) and sublimation, providing data on the heats of fusion and sublimation.[\[9\]](#)

Methodology:

- **Calorimeter Setup:** A precisely known mass of solid PuF<sub>6</sub> is sealed in a sample container suitable for the calorimeter. The experiment must be conducted in a highly controlled environment to prevent reaction with air or moisture.
- **Measurement:** The sample is placed inside the calorimeter, which is an insulated device designed to measure heat flow.[\[10\]](#)

- Heat of Fusion: To measure the heat of fusion, the calorimeter slowly heats the sample through its melting point. The instrument records the energy input required to raise the temperature. A plateau in the temperature vs. energy curve occurs during melting, and the energy absorbed during this phase transition is the heat of fusion.[5]
- Heat of Sublimation: The heat of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature and applying the Clausius-Clapeyron equation, or by using a specialized sublimation calorimeter.[5]

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